molecular formula C13H15N3O2 B176870 ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate CAS No. 169616-29-9

ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

Cat. No.: B176870
CAS No.: 169616-29-9
M. Wt: 245.28 g/mol
InChI Key: HPOIASQFYRYVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an ethyl ester, an amino group, and a benzyl group

Mechanism of Action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the particular biological activity exhibited by the compound.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected would depend on the particular biological activity exhibited by the compound.

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , which would result in various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl 4-chloro-1H-imidazole-5-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate can be compared to other imidazole derivatives such as:

    Ethyl 1-benzyl-1H-imidazole-5-carboxylate: Lacks the amino group, which may affect its reactivity and biological activity.

    4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-amino-3-benzylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)15-9-16(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOIASQFYRYVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456267
Record name ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169616-29-9
Record name ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Reactant of Route 6
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.